![molecular formula C10H12O4S B040989 Dimethyl 2-(thiophen-2-ylmethyl)malonate CAS No. 122308-25-2](/img/structure/B40989.png)
Dimethyl 2-(thiophen-2-ylmethyl)malonate
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Overview
Description
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-(thiophen-2-ylmethyl)malonate consists of a thiophene ring attached to a malonate group . The malonate group contains two ester functionalities, which are characterized by the presence of carbonyl (C=O) and ether (C-O-C) groups .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including Dimethyl 2-(thiophen-2-ylmethyl)malonate, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is particularly important in industries where metal corrosion can lead to significant financial losses.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Synthesis of Complex Polycyclic Compounds
A simple synthetic approach to dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate has been developed, based on a B(C6F5)3-induced domino dimerization of 2-(2,4,5-trimethoxyphenyl)cyclopropane-1,1-diester . This process significantly increases the structural complexity of a substrate in a single synthetic step and provides straightforward routes to complex polycyclic compounds .
Crystal Growth
The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters by XRD analysis also confirmed that the crystal system is Triclinic with the space group of Pī .
Safety and Hazards
Dimethyl 2-(thiophen-2-ylmethyl)malonate is classified as a warning under the GHS classification. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .
properties
IUPAC Name |
dimethyl 2-(thiophen-2-ylmethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHAJHYNTWOAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560142 |
Source
|
Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(thiophen-2-ylmethyl)malonate | |
CAS RN |
122308-25-2 |
Source
|
Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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